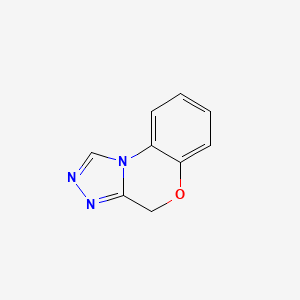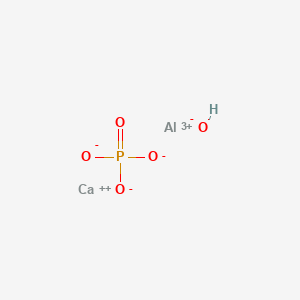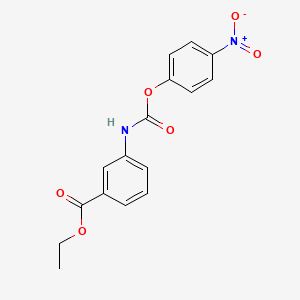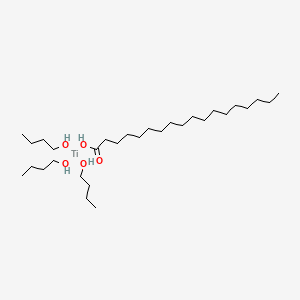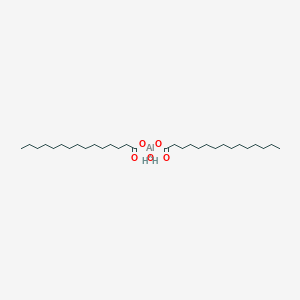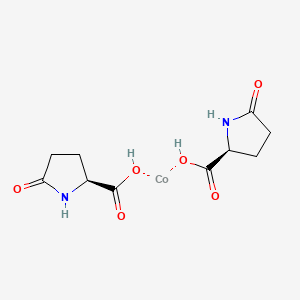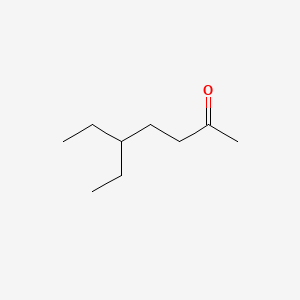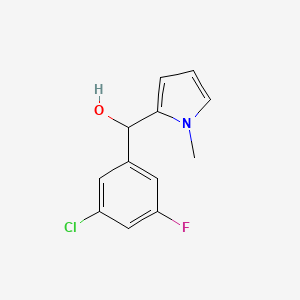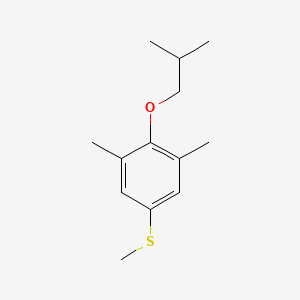
Tridocosyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridocosyl phosphite is an organophosphorus compound with the molecular formula C66H135O3P. It is a phosphite ester, characterized by the presence of three long-chain alkyl groups attached to a phosphorus atom. This compound is known for its applications in various fields, including polymer stabilization and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridocosyl phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with docosanol (C22H45OH) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
3C22H45OH+PCl3→(C22H45O)3P+3HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to higher purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Tridocosyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tridocosyl phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce docosanol and phosphorous acid.
Substitution: It can react with halogens or other electrophiles to form substituted phosphites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate hydrolysis.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Tridocosyl phosphate.
Hydrolysis: Docosanol and phosphorous acid.
Substitution: Various substituted phosphites depending on the electrophile used.
Scientific Research Applications
Tridocosyl phosphite has several applications in scientific research:
Polymer Stabilization: It is used as a non-discolouring antioxidant in polymeric materials to prevent degradation during processing and long-term use.
Organic Synthesis: It serves as an intermediate in the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biological Applications: Its derivatives are explored for potential use in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.
Industrial Applications: It is employed in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The primary mechanism by which tridocosyl phosphite exerts its effects is through its antioxidant properties. It acts as a hydroperoxide decomposer, breaking down hydroperoxides into less reactive species, thereby preventing the formation of free radicals that can cause polymer degradation . The molecular targets include hydroperoxides and other reactive oxygen species, and the pathways involved are primarily related to radical scavenging and stabilization .
Comparison with Similar Compounds
Triphenyl phosphite: Another phosphite ester with three phenyl groups instead of long-chain alkyl groups.
Trioctyl phosphite: Similar structure but with shorter alkyl chains (C8H17).
Tris(2,4-di-tert-butylphenyl) phosphite: A sterically hindered phosphite used as an antioxidant in polymers.
Uniqueness: Tridocosyl phosphite is unique due to its long-chain alkyl groups, which provide enhanced hydrophobicity and compatibility with non-polar polymer matrices. This makes it particularly effective in stabilizing polyolefins and other hydrophobic polymers .
Properties
CAS No. |
85118-41-8 |
|---|---|
Molecular Formula |
C66H135O3P |
Molecular Weight |
1007.7 g/mol |
IUPAC Name |
tridocosyl phosphite |
InChI |
InChI=1S/C66H135O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70(68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
InChI Key |
IYUQKHLKDBLAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
